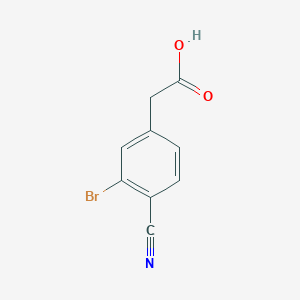![molecular formula C7H8O2S B3186666 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126235-11-8](/img/structure/B3186666.png)
2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Übersicht
Beschreibung
“2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine” is a chemical compound that has been used in the synthesis of electrochromic polymers . It is a derivative of 3,4-ethylenedioxythiophene (EDOT) with symmetric dimethyl pendant groups . The polymer film displays reversible electrochromism switching between blue neutral state and transmissive sky blue oxidized state .
Synthesis Analysis
The compound can be synthesized through electrochemical polymerization in 0.1 M LiClO4/ACN electrolyte . Another method involves reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .Chemical Reactions Analysis
The compound exhibits promising electrochromic nature and displays a blue neutral state and a transmissive sky blue oxidized state . This change in optical properties can occur when the material is electrochemically oxidized (loss of electrons) or reduced (gain of electrons) .Safety and Hazards
The safety data sheet for a related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
CAS-Nummer |
126235-11-8 |
|---|---|
Molekularformel |
C7H8O2S |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
3-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C7H8O2S/c1-5-2-8-6-3-10-4-7(6)9-5/h3-5H,2H2,1H3 |
InChI-Schlüssel |
MXLYDTCSOHXFFA-UHFFFAOYSA-N |
SMILES |
CC1COC2=CSC=C2O1 |
Kanonische SMILES |
CC1COC2=CSC=C2O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)







![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)
![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3186692.png)